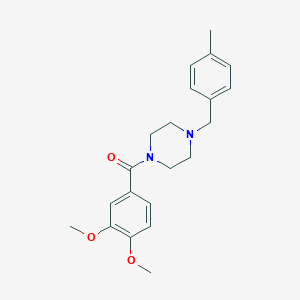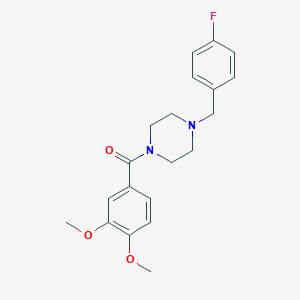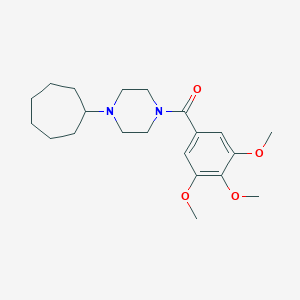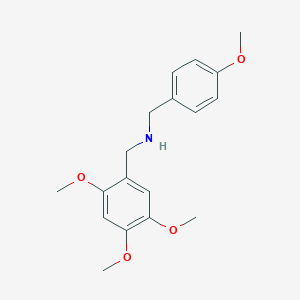![molecular formula C19H23ClN2O5S B444941 4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B444941.png)
4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol is a complex organic compound that features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and a 2,6-dimethoxy-phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol typically involves multiple steps:
Formation of 4-Chlorobenzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-chlorobenzene with chlorosulfonic acid at 35°C, followed by heating at 80°C for two hours.
Coupling with Piperazine: The 4-chlorobenzenesulfonyl chloride is then reacted with piperazine to form the 4-(4-chlorobenzenesulfonyl)-piperazine intermediate.
Final Coupling: The intermediate is then coupled with 2,6-dimethoxy-phenol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The phenolic and methoxy groups can participate in oxidation and reduction reactions.
Coupling Reactions: The piperazine ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can lead to quinones or other oxidized products.
Applications De Recherche Scientifique
4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems.
Mécanisme D'action
The mechanism of action of 4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways involved depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-(4-Chloro-benzenesulfonyl)-biphenyl: Another sulfonyl-containing compound with similar reactivity.
Uniqueness
4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C19H23ClN2O5S |
|---|---|
Poids moléculaire |
426.9g/mol |
Nom IUPAC |
4-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C19H23ClN2O5S/c1-26-17-11-14(12-18(27-2)19(17)23)13-21-7-9-22(10-8-21)28(24,25)16-5-3-15(20)4-6-16/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Clé InChI |
CNQVEYGVKCTFAV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine](/img/structure/B444861.png)
![1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE](/img/structure/B444862.png)
![1-(3,5-Bis{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(3-chlorophenyl)piperazine](/img/structure/B444863.png)
METHANONE](/img/structure/B444864.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B444866.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B444870.png)
![1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444871.png)

![1-(4-CHLOROBENZENESULFONYL)-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444876.png)
![1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE](/img/structure/B444879.png)
![1-[(4-ETHYLPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B444880.png)
